molecular formula C25H28N2O6 B15128900 6-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}hexanoic acid

6-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}hexanoic acid

Cat. No.: B15128900
M. Wt: 452.5 g/mol
InChI Key: SVGIXLCPDFRQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alloc-Lys(Fmoc)-OH, also known as N-Alloc-L-lysine-N-Fmoc, is a compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by two groups: the allyloxycarbonyl (Alloc) group and the fluorenylmethyloxycarbonyl (Fmoc) group. These protecting groups are crucial in peptide synthesis as they prevent unwanted reactions at specific sites of the amino acid during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alloc-Lys(Fmoc)-OH is synthesized through a series of chemical reactions involving lysine. The process typically begins with the protection of the amino group of lysine using the Fmoc group. This is achieved by reacting lysine with Fmoc chloride in the presence of a base such as sodium carbonate. The Alloc group is then introduced by reacting the Fmoc-protected lysine with allyl chloroformate in the presence of a base like triethylamine .

Industrial Production Methods

In industrial settings, the synthesis of Alloc-Lys(Fmoc)-OH follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial production to streamline the process and reduce human error .

Chemical Reactions Analysis

Types of Reactions

Alloc-Lys(Fmoc)-OH undergoes several types of chemical reactions, including deprotection, coupling, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where Alloc-Lys(Fmoc)-OH serves as a building block. The deprotected lysine can also be used in further reactions to form more complex molecules .

Scientific Research Applications

Alloc-Lys(Fmoc)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Mechanism of Action

The mechanism of action of Alloc-Lys(Fmoc)-OH involves the protection and deprotection of the amino and carboxyl groups of lysine. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The Alloc group protects the carboxyl group, allowing for selective reactions at other sites. The deprotection of these groups is achieved through specific chemical reactions, enabling the formation of peptide bonds and the synthesis of desired peptides .

Comparison with Similar Compounds

Alloc-Lys(Fmoc)-OH is unique due to the presence of both Alloc and Fmoc protecting groups. Similar compounds include:

    Boc-Lys(Fmoc)-OH: Contains a tert-butyloxycarbonyl (Boc) group instead of the Alloc group.

    Cbz-Lys(Fmoc)-OH: Contains a benzyloxycarbonyl (Cbz) group instead of the Alloc group.

    Alloc-Lys(Boc)-OH: Contains a Boc group instead of the Fmoc group.

These compounds differ in their protecting groups, which affect their reactivity and suitability for specific peptide synthesis applications. Alloc-Lys(Fmoc)-OH is particularly useful for its orthogonal protection strategy, allowing for selective deprotection and coupling reactions .

Properties

Molecular Formula

C25H28N2O6

Molecular Weight

452.5 g/mol

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C25H28N2O6/c1-2-15-32-25(31)27-22(23(28)29)13-7-8-14-26-24(30)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)

InChI Key

SVGIXLCPDFRQJL-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Origin of Product

United States

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